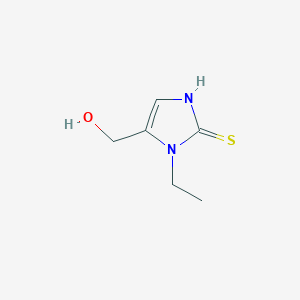

(1-ethyl-2-sulfanyl-1H-imidazol-5-yl)methanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

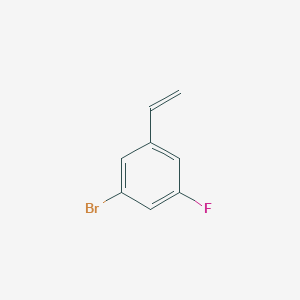

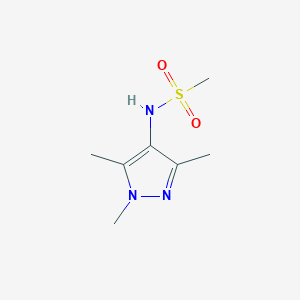

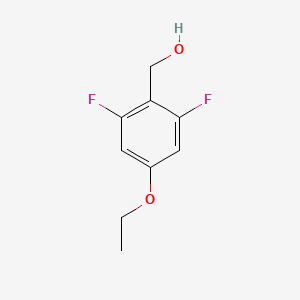

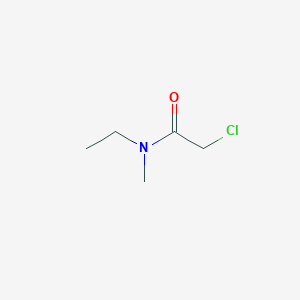

“(1-ethyl-2-sulfanyl-1H-imidazol-5-yl)methanol” is a chemical compound with the molecular formula C6H10N2OS and a molecular weight of 158.22 . It is a derivative of imidazole, a five-membered heterocyclic compound that contains three carbon atoms, two nitrogen atoms, and two double bonds .

Molecular Structure Analysis

The molecular structure of “(1-ethyl-2-sulfanyl-1H-imidazol-5-yl)methanol” consists of an imidazole ring with an ethyl group and a sulfanyl group attached to one of the carbon atoms, and a methanol group attached to the carbon atom at the 5-position of the imidazole ring .科学的研究の応用

Nucleophilic Reactivity

Research on similar imidazole derivatives, such as 1,4,5-trisubstituted 2,3-dihydro-1H-imidazole-2-thiones, highlights their ambivalent nucleophilicity, reacting via the S- or N(3)-atom. These compounds can undergo nucleophilic addition reactions to yield corresponding sulfanyl fumarates and carboxamides, as demonstrated in studies like that by Mlostoń et al. (2008) (Mlostoń, Gendek, Linden, & Heimgartner, 2008).

Synthesis and Structure of Complexes

Banerjee et al. (2013) explored the synthesis and structure of copper complexes involving imidazole derivatives. Their work demonstrates how ethylation of imidazole acetates leads to various metallic complexes, providing insights into the coordination chemistry and potential applications in material science (Banerjee et al., 2013).

Conversion into Carbonyl Compounds

Imidazole derivatives can be converted into carbonyl compounds. Ohta et al. (1987) showed the synthesis of (1-methyl-1H-imidazol-2-yl) methanol derivatives, highlighting their role as masked forms of carbonyl groups and synthons in organic synthesis (Ohta, Hayakawa, Nishimura, & Okamoto, 1987).

Synthesis of Pyrithione Derivatives

Pyrithione derivatives, like the one studied by Balewski et al. (2019), involve reactions of imidazole derivatives with copper chloride. Such studies contribute to the development of fungicides and bactericides (Balewski, Sa̧czewski, & Gdaniec, 2019).

Antiprotozoal Activity

The work by Pérez-Villanueva et al. (2013) on benzimidazole derivatives, structurally related to imidazole compounds, reveals their potent antiprotozoal activity, offering potential therapeutic applications (Pérez‐Villanueva et al., 2013).

Corrosion Inhibition

Imidazole derivatives are investigated for their corrosion inhibition properties. Studies like the one by Ammal et al. (2018) assess the effectiveness of these compounds in protecting metals against corrosion, thus having applications in material science and engineering (Ammal, Prajila, & Joseph, 2018).

特性

IUPAC Name |

3-ethyl-4-(hydroxymethyl)-1H-imidazole-2-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2OS/c1-2-8-5(4-9)3-7-6(8)10/h3,9H,2,4H2,1H3,(H,7,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRGDGGYXZKWDFN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CNC1=S)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90629365 |

Source

|

| Record name | 1-Ethyl-5-(hydroxymethyl)-1,3-dihydro-2H-imidazole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90629365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-ethyl-2-sulfanyl-1H-imidazol-5-yl)methanol | |

CAS RN |

98412-27-2 |

Source

|

| Record name | 1-Ethyl-5-(hydroxymethyl)-1,3-dihydro-2H-imidazole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90629365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine](/img/structure/B1322699.png)

![3-[Methyl(methylsulfonyl)amino]benzoic acid](/img/structure/B1322712.png)